CID 88015608
Description
Contextualization within Bio-based Chemicals and Industrial Biotechnology Research
Sodium 6-hydroxyhexanoate (B1236181) is a key example of a bio-based chemical, a class of substances derived from renewable biomass. mdpi.com The drive to develop such chemicals is a cornerstone of industrial biotechnology, which seeks to use biological systems and processes for industrial purposes. nih.gov Research in this area is focused on developing efficient and economically viable methods for producing chemicals like 6-hydroxyhexanoic acid from renewable feedstocks. mdpi.com For instance, a sustainable route for producing 6-hydroxyhexanoic acid involves the use of 1,6-hexanediol (B165255), which can be derived from the bio-based platform chemical 5-hydroxymethylfurfural. rsc.org The production of these platform chemicals from biomass is a critical step in establishing integrated biorefineries that can produce a wide array of value-added products. mdpi.com
The industrial-scale production of polymers containing 6-hydroxyhexanoate units, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), has been successfully demonstrated, highlighting the commercial potential of these bio-based compounds. kaist.ac.kr This process often involves microbial fermentation, a central technology in industrial biotechnology. kaist.ac.kr
Significance in Metabolic Engineering and Biocatalysis Studies
The synthesis of 6-hydroxyhexanoate compounds is a significant target for metabolic engineering and biocatalysis. sciepublish.comgoogle.com Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired substance. researchgate.net Researchers have successfully engineered microorganisms like Escherichia coli and Pseudomonas putida to produce 6-hydroxyhexanoic acid. sciepublish.comresearchgate.net For example, by deleting the gene for 6-hydroxyhexanoate dehydrogenase in Acidovorax sp. CHX100, scientists were able to achieve a molar conversion of over 98% from cyclohexane (B81311) to 6-hydroxyhexanoic acid within 6 hours. nih.govresearchgate.net
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is another key approach. nih.gov Whole-cell biocatalysts are particularly advantageous as they can perform complex multi-step reactions. researchgate.net Studies have demonstrated the use of various bacterial strains, such as Pseudomonas spp., to oxidize hexanoate (B1226103) to 6-hydroxyhexanoate. nih.gov The enzyme 6-hydroxyhexanoate dehydrogenase, which catalyzes the oxidation of 6-hydroxyhexanoate, is a crucial component in these pathways and a subject of detailed study. ontosight.aibohrium.com
Table 1: Examples of Biocatalytic Production of 6-Hydroxyhexanoic Acid (HHA)
| Microorganism/Enzyme System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Acidovorax sp. CHX100 Δ6HX | Cyclohexane (5 mM) | 6-Hydroxyhexanoic Acid | >98% molar conversion in 6 hours. | nih.govresearchgate.net |
| Gluconobacter oxydans | 1,6-Hexanediol | 6-Hydroxyhexanoic Acid | Selective oxidation at pH 6–7. | rsc.org |
| Engineered E. coli | Cyclohexanol (B46403) | 6-Hydroxyhexanoic Acid | Achieved 20 g/L of HHA in fed-batch fermentation. researchgate.net | researchgate.net |
Relevance in Biodegradable Polymer Science and Green Chemistry
Sodium 6-hydroxyhexanoate is a valuable monomer for the synthesis of biodegradable polymers. rjptonline.org These polymers, often referred to as bioplastics, offer a more environmentally friendly alternative to conventional plastics derived from fossil fuels. acs.org Poly(6-hydroxyhexanoate) and its copolymers are a type of polyhydroxyalkanoate (PHA), which are polyesters produced by various microorganisms. acs.orgresearchgate.net These materials are known for their biodegradability and biocompatibility, making them suitable for a range of applications, including in the biomedical field. rjptonline.orgasianscientist.com
The synthesis of these polymers often aligns with the principles of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For example, lipase-catalyzed synthesis of poly-6-hydroxyhexanoate, sometimes assisted by ultrasound, represents a greener alternative to traditional polymerization methods. researchgate.netdntb.gov.ua The biocatalytic production of the 6-hydroxyhexanoate monomer itself from renewable resources is a key aspect of this green approach. rsc.org Furthermore, research into the chemical recycling of polymers like poly(ε-caprolactone) can yield methyl 6-hydroxyhexanoate, which can then be used to produce new polymers, creating a closed-loop life cycle. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sodium 6-hydroxyhexanoate |
| 6-Hydroxyhexanoic acid |
| 1,6-Hexanediol |
| 5-Hydroxymethylfurfural |
| Adipic acid |
| ε-Caprolactone |
| Poly(6-hydroxyhexanoate) |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) |
| Poly(ε-caprolactone) |
| Methyl 6-hydroxyhexanoate |
| Cyclohexane |
| Hexanoate |
| 6-Oxohexanoate (B1234620) |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5299-61-6 |
|---|---|
Molecular Formula |
C6H12NaO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
sodium 6-hydroxy-6-oxohexan-1-olate |
InChI |
InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |
InChI Key |
RECSGXMAOMHKMW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCO.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Synthetic Strategies for 6 Hydroxyhexanoate
Biocatalytic Production and Metabolic Engineering
Biocatalysis, leveraging the catalytic power of enzymes and whole microbial cells, offers a green alternative to traditional chemical synthesis. Metabolic engineering, the targeted modification of cellular genetic and regulatory processes, further enhances the capabilities of microorganisms, transforming them into efficient cell factories for chemical production.
The development of recombinant microbial systems has been pivotal in advancing the biosynthesis of 6-hydroxyhexanoate (B1236181). By introducing and overexpressing specific genes, researchers have engineered various microorganisms to produce this valuable chemical from different feedstocks.
While significant progress has been made using hydrocarbon feedstocks, research is ongoing to develop pathways for 6-hydroxyhexanoate production from renewable carbohydrate sources like glucose. This involves the construction of complex, multi-gene pathways in host organisms such as Escherichia coli. These engineered pathways aim to convert central metabolites derived from glucose into the target molecule through a series of enzymatic reactions. The challenge lies in optimizing the expression and activity of multiple heterologous enzymes to ensure a high flux through the synthetic pathway without compromising the viability of the host organism.
Whole-cell biotransformation utilizes the innate or engineered metabolic capabilities of microorganisms to convert a substrate into a desired product. This approach is advantageous as it often eliminates the need for costly enzyme purification and provides a cellular environment with necessary cofactors. Several microbial systems have been successfully employed for the production of 6-hydroxyhexanoic acid.
Pseudomonas taiwanensis has been engineered to directly convert cyclohexane (B81311) to 6-hydroxyhexanoic acid in a single step. frontiersin.org This was achieved by introducing a four-step enzymatic cascade. In a stirred-tank bioreactor with a continuous cyclohexane supply, this recombinant strain achieved a final 6-hydroxyhexanoic acid concentration of 25 mM (3.3 g/L). frontiersin.org
Acidovorax sp. CHX100 , a bacterium capable of utilizing cyclohexane as a carbon source, has also been a subject of metabolic engineering. By deleting the gene for 6-hydroxyhexanoate dehydrogenase, the native cyclohexane degradation pathway was blocked, leading to the accumulation of 6-hydroxyhexanoic acid. This mutant strain, CHX100 Δ6HX, was able to transform 5 mM of cyclohexane to 6-hydroxyhexanoic acid with a molar conversion of over 98% in just 6 hours. nih.gov
Escherichia coli , a workhorse in metabolic engineering, has been engineered to produce ε-caprolactone from cyclohexanol (B46403). frontiersin.org Further hydrolysis of the lactone by a lipase (B570770) can yield 6-hydroxyhexanoic acid. frontiersin.org Recombinant E. coli strains have also been developed to upcycle 6-hydroxyhexanoic acid into adipic acid by expressing 6-hydroxyhexanoate dehydrogenase and 6-oxohexanoate (B1234620) dehydrogenase genes from organisms like Acinetobacter. nih.gov
Gluconobacter oxydans has demonstrated the ability to oxidize 1,6-hexanediol (B165255) to 6-hydroxyhexanoic acid. This biotransformation can be selectively controlled by pH, with a pH of 6–7 favoring the production of 6-hydroxyhexanoic acid. rsc.org
| Microorganism | Substrate | Key Genetic Modification/Strategy | Product Titer | Conversion Rate | Reference |
|---|---|---|---|---|---|
| Pseudomonas taiwanensis | Cyclohexane | Engineered with a 4-step enzymatic cascade | 25 mM (3.3 g/L) | - | frontiersin.org |
| Acidovorax sp. CHX100 Δ6HX | Cyclohexane | Deletion of 6-hydroxyhexanoate dehydrogenase | ~4.9 mM | >98% (from 5 mM substrate) | nih.gov |
| Escherichia coli | Cyclohexanol | Expression of enzymes for ε-caprolactone synthesis | - | - | frontiersin.org |
| Gluconobacter oxydans | 1,6-Hexanediol | pH-controlled whole-cell biotransformation (pH 6-7) | - | - | rsc.org |
Enzymatic cascades, where multiple enzymes work in concert to catalyze a series of reactions, are at the heart of the biosynthetic pathways for 6-hydroxyhexanoate. The development and optimization of these cascades are crucial for achieving high product yields and efficiencies.
The biocatalytic conversion of cyclohexane and cyclohexanol to 6-hydroxyhexanoic acid proceeds through a multi-step enzymatic cascade. frontiersin.org
The cyclohexane oxidation cascade typically involves four key enzymatic steps:
Hydroxylation of cyclohexane: A cytochrome P450 monooxygenase (Cyp) catalyzes the introduction of a hydroxyl group to the cyclohexane ring, forming cyclohexanol.
Oxidation of cyclohexanol: A cyclohexanol dehydrogenase (CDH) then oxidizes cyclohexanol to cyclohexanone (B45756).
Baeyer-Villiger oxidation of cyclohexanone: A cyclohexanone monooxygenase (CHMO) inserts an oxygen atom into the cyclohexanone ring, yielding ε-caprolactone.
Hydrolysis of ε-caprolactone: Finally, a lactonase hydrolyzes the cyclic ester ε-caprolactone to the linear product, 6-hydroxyhexanoic acid.
The cyclohexanol oxidation cascade begins at the second step of the cyclohexane pathway, using cyclohexanol as the starting substrate and proceeding through the actions of CDH, CHMO, and a lactonase.
Cyclohexanol Dehydrogenase (CDH): This enzyme belongs to the family of oxidoreductases and catalyzes the NAD+-dependent oxidation of cyclohexanol to cyclohexanone. wikipedia.org The substrate specificity of CDH is an important factor, as some variants can also act on other cyclic alcohols. nih.govnih.gov
Cyclohexanone Monooxygenase (CHMO): CHMOs are a type of Baeyer-Villiger monooxygenase that are FAD- and NADPH-dependent. nih.govd-nb.info The catalytic mechanism involves the insertion of an oxygen atom adjacent to the carbonyl group of cyclohexanone to form ε-caprolactone. nih.gov CHMOs are known for their broad substrate spectrum and high regio- and enantioselectivity. nih.govd-nb.info The stability of CHMO can be a limiting factor for industrial applications, leading to research into more robust variants from thermophilic organisms. nih.gov
Lactonase: This enzyme catalyzes the hydrolysis of the ester bond in ε-caprolactone to form 6-hydroxyhexanoic acid. The catalytic mechanism generally involves a nucleophilic attack by a water molecule, often activated by metal ions in the enzyme's active site, on the carbonyl carbon of the lactone. nih.govnih.gov
| Enzyme | Abbreviation | Reaction | Cofactor(s) | Reference |
|---|---|---|---|---|
| Cytochrome P450 Monooxygenase | Cyp | Cyclohexane → Cyclohexanol | NADPH | nih.gov |
| Cyclohexanol Dehydrogenase | CDH | Cyclohexanol → Cyclohexanone | NAD+ | wikipedia.org |
| Cyclohexanone Monooxygenase | CHMO | Cyclohexanone → ε-Caprolactone | NADPH, FAD | nih.govd-nb.info |
| Lactonase | - | ε-Caprolactone → 6-Hydroxyhexanoic acid | Metal ions (typically) | nih.govnih.gov |
Directed Evolution and Enzyme Engineering for Enhanced Biosynthesis
Directed evolution and enzyme engineering are powerful tools for optimizing the biocatalytic production of 6-hydroxyhexanoate. By mimicking natural selection in a laboratory setting, researchers can generate enzyme variants with improved properties such as enhanced catalytic efficiency, stability, and substrate specificity. nih.govnih.gov This process typically involves iterative rounds of creating mutant libraries, followed by high-throughput screening to identify variants with the desired characteristics. mpg.de
One of the key targets for engineering is the Baeyer-Villiger monooxygenase (BVMO) enzyme, which is crucial in converting cyclohexanone to ε-caprolactone, a direct precursor to 6-hydroxyhexanoate. researchgate.net Directed evolution has been successfully employed to enhance the enantioselectivity of cyclohexanone monooxygenases, allowing for greater control over the stereochemistry of the product. researchgate.net
Protein engineering has also been used to improve the stability of enzymes like cyclohexanone monooxygenase (CHMO), which has historically been a limiting factor in its industrial application. researchgate.net Furthermore, machine learning-guided platforms are emerging as a way to accelerate the enzyme engineering process. These platforms can rapidly map the fitness landscapes of protein sequences and predict variants with improved activity for specific reactions. nih.gov
Site-directed mutagenesis is another rational approach to enzyme engineering. By making specific changes to the amino acid sequence at the active site, researchers can alter an enzyme's properties. For instance, the polyhydroxyalkanoate (PHA) synthase from Aeromonas caviae has been engineered through site-directed mutagenesis to enhance the polymerization of the 3-hydroxyhexanoate (B1247844) unit, demonstrating the potential to tailor enzymes for the synthesis of specific polyester (B1180765) monomers. frontiersin.org
Table 1: Examples of Enzyme Engineering for Improved Biocatalyst Performance
| Enzyme/System | Engineering Strategy | Improvement | Reference |
| Cyclohexanone Monooxygenase | Directed Evolution | Controlled enantioselectivity in Baeyer-Villiger reactions | researchgate.net |
| Amide Synthetases | Machine Learning-Guided Cell-Free Expression | 1.6- to 42-fold improved activity for synthesizing small molecule pharmaceuticals | nih.gov |
| Aeromonas caviae PHA Synthase | Site-Directed Mutagenesis | Increased 3-hydroxyhexanoate fraction in biosynthesized PHA | frontiersin.org |
| TEM β-lactamase | Directed Evolution and Catalytic Residue Reprogramming | Enabled robust enzyme function at alkaline pH | researcher.life |
Substrate Derivations in Biocatalytic Pathways (e.g., from hexanoate (B1226103), ε-caprolactone)
Biocatalytic routes to 6-hydroxyhexanoate often start from various renewable or petrochemical feedstocks. The conversion of these substrates into the desired product is typically achieved through engineered microbial hosts or isolated enzyme systems.
A notable pathway involves the conversion of cyclohexane to 6-hydroxyhexanoic acid. This has been achieved using recombinant Pseudomonas taiwanensis harboring a four-step enzymatic cascade. This cascade involves a cytochrome P450 monooxygenase, a cyclohexanol dehydrogenase, a cyclohexanone monooxygenase, and a lactonase. frontiersin.org
The ω-oxidation of hexanoate is another biological route. Alkane-utilizing strains of Pseudomonas species have been shown to oxidize hexanoate to 6-hydroxyhexanoate. This product can then be further oxidized to adipic acid. nih.gov
The hydrolysis of ε-caprolactone is a direct route to 6-hydroxyhexanoic acid. This can occur spontaneously or be catalyzed by enzymes such as lactonases. researchgate.netnih.gov In some engineered biocatalytic cascades, ε-caprolactone is an intermediate that is subsequently converted to 6-hydroxyhexanoic acid. For example, recombinant E. coli has been used to produce ε-caprolactone from cyclohexanol, which can then be hydrolyzed to 6-hydroxyhexanoic acid. frontiersin.org
Table 2: Biocatalytic Production of 6-Hydroxyhexanoic Acid from Different Substrates
| Substrate | Microorganism/Enzyme System | Key Enzymes | Product | Reference |
| Cyclohexane | Recombinant Pseudomonas taiwanensis | Cytochrome P450 monooxygenase, Cyclohexanol dehydrogenase, Cyclohexanone monooxygenase, Lactonase | 6-Hydroxyhexanoic acid | frontiersin.org |
| Hexanoate | Alkane-utilizing Pseudomonas spp. | ω-hydroxylase | 6-Hydroxyhexanoate | nih.gov |
| ε-Caprolactone | Spontaneous or Enzymatic Hydrolysis | Lactonase | 6-Hydroxyhexanoic acid | researchgate.netnih.gov |
| Cyclohexanol | Recombinant E. coli | Cyclohexanol dehydrogenase, Cyclohexanone monooxygenase, Lipase (for hydrolysis) | 6-Hydroxyhexanoic acid | frontiersin.org |
Chemo-Enzymatic and Chemical Synthetic Routes to 6-Hydroxyhexanoic Acid Derivatives
Catalytic Oxidation Processes (e.g., of 1,6-hexanediol)
The catalytic oxidation of 1,6-hexanediol is a promising chemical route for the synthesis of 6-hydroxyhexanoic acid and its downstream product, adipic acid. This process often utilizes heterogeneous catalysts, which offer advantages in terms of separation and reusability.
Gold-based catalysts have been extensively studied for this transformation. The selective oxidation of 1,6-hexanediol can be achieved using gold nanoparticles supported on various materials. The basicity of the support material has been shown to play a crucial role in the catalytic performance. For example, Au/MgO has demonstrated high efficiency, though leaching of the support can be a challenge. rsc.org To mitigate this, mixed supports such as MgF₂–MgO have been investigated, leading to improved stability. rsc.org
Bimetallic catalysts, such as hydrotalcite-supported Au-Pd nanoparticles, have also been developed for the selective oxidation of 1,6-hexanediol to 6-hydroxycaproic acid using aqueous H₂O₂ as an oxidant. The interaction between gold and palladium atoms is suggested to be responsible for the high activity of these catalysts. nih.gov
The reaction conditions, including temperature, pressure, and the molar ratio of substrate to catalyst, significantly influence the conversion and selectivity of the reaction. For instance, in the oxidation of 1,6-hexanediol over Au-based catalysts, the selectivity towards either 6-hydroxyhexanoic acid or adipic acid can be tuned by adjusting these parameters. rsc.orgunibo.it
Biocatalytic oxidation of 1,6-hexanediol has also been explored. Gluconobacter oxydans has been shown to oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid at a pH of 6–7. rsc.org This chemo-enzymatic approach offers a sustainable alternative to purely chemical methods.
Table 3: Catalytic Oxidation of 1,6-Hexanediol to 6-Hydroxyhexanoic Acid
| Catalyst | Support | Oxidant | Key Findings | Reference |
| Au | MgO | Air | High efficiency but potential for support leaching. | rsc.org |
| Au | 0.6MgF₂–0.4MgO | Air | Improved stability and high selectivity to adipic acid at 110°C. | rsc.org |
| Au-Pd | Hydrotalcite | H₂O₂ | High activity attributed to Au-Pd interactions. | nih.gov |
| Gluconobacter oxydans | - | - | Selective oxidation to 6-hydroxyhexanoic acid at pH 6-7. | rsc.org |
Esterification and Transesterification Strategies for 6-Hydroxyhexanoate Esters
Esterification and transesterification are fundamental reactions for the synthesis of 6-hydroxyhexanoate esters, which are valuable intermediates and can be used in the production of polyesters.
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, water is often removed, for example, by azeotropic distillation. masterorganicchemistry.com Various catalysts, including Lewis acids like hafnium(IV) and zirconium(IV) salts, have been developed to promote direct ester condensation. organic-chemistry.org
The synthesis of 6-hydroxyhexanoic acid esters can be achieved through the esterification of 6-hydroxyhexanoic acid. A patented method describes the production of 6-hydroxy hexanoic acid esters via the esterification of the acid, which is obtained from the hydrogenation of 5-formylvalerate. google.com
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by acids or bases. wikipedia.org Base-catalyzed transesterification often involves the use of an alkoxide, which acts as a nucleophile. masterorganicchemistry.com The reaction equilibrium can be shifted by using a large excess of the reactant alcohol. masterorganicchemistry.com
Enzymatic catalysis, particularly with lipases, is also a viable method for transesterification. wikipedia.org For instance, Candida antarctica lipase B has been used for the enzymatic co-polymerization of ethyl 6-hydroxyhexanoate with other monomers. researchgate.net This highlights the potential of chemo-enzymatic strategies in producing novel polyesters derived from 6-hydroxyhexanoate.
The production of biodiesel from vegetable oils is a large-scale application of transesterification, where triglycerides are converted to fatty acid methyl esters. youtube.com The principles of this process can be applied to the synthesis of other esters, including those of 6-hydroxyhexanoic acid.
Table 4: Overview of Esterification and Transesterification Reactions
| Reaction | Reactants | Catalyst | Key Features | Reference |
| Fischer Esterification | Carboxylic Acid + Alcohol | Acid (e.g., H₂SO₄, p-TsOH) | Equilibrium reaction; water removal drives product formation. | organic-chemistry.orgmasterorganicchemistry.com |
| Transesterification (Base-catalyzed) | Ester + Alcohol | Base (e.g., Alkoxide) | Nucleophilic attack by the alkoxide; equilibrium can be shifted by excess alcohol. | masterorganicchemistry.com |
| Transesterification (Acid-catalyzed) | Ester + Alcohol | Acid | Protonation of the carbonyl group enhances electrophilicity. | wikipedia.org |
| Enzymatic Transesterification | Ester + Alcohol | Lipase (e.g., Candida antarctica lipase B) | Mild reaction conditions; high selectivity. | wikipedia.orgresearchgate.net |
Microbial and Enzymatic Biodegradation of 6 Hydroxyhexanoate
Microbial Degradation Pathways
Microorganisms utilize distinct oxidative pathways to metabolize 6-hydroxyhexanoate (B1236181). The primary routes involve omega (ω)-oxidation and beta (β)-oxidation, which lead to different metabolic fates for the substrate.
The omega-oxidation pathway is a significant route for the catabolism of 6-hydroxyhexanoate, culminating in the formation of adipic acid. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. wikipedia.orgallen.in In the context of 6-hydroxyhexanoate, the molecule is already hydroxylated at the C6 position. The pathway proceeds through the sequential oxidation of this terminal alcohol group. First, an alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde, forming 6-oxohexanoate (B1234620) (also known as adipic semialdehyde). youtube.com Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding adipate (B1204190) (adipic acid). youtube.com
Studies on alkane-utilizing strains of Pseudomonas have demonstrated that these bacteria can convert 6-hydroxyhexanoate to adipic acid. nih.gov Research indicates that for certain bacteria, omega-oxidation via adipate is the exclusive and physiologically significant pathway for the complete degradation of 6-hydroxyhexanoate. nih.govasm.org This is because the alternative pathway, beta-oxidation, can lead to the formation of a dead-end metabolite. nih.gov Organisms that are capable of utilizing 6-hydroxyhexanoate for growth are typically also able to utilize adipate as a carbon source. nih.govasm.org
While 6-hydroxyhexanoate is susceptible to beta-oxidation, this pathway is not always a productive route for its complete degradation in all organisms. nih.gov The beta-oxidation spiral typically involves a four-step process: dehydrogenation, hydration, oxidation, and thiolytic cleavage, which shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. youtube.comabcam.com
In the case of 6-hydroxyhexanoate metabolism in some Pseudomonas species, beta-oxidation leads to the formation of an unexpected and non-metabolizable intermediate, identified as 2-tetrahydrofuranacetic acid. nih.govasm.org The accumulation of this compound indicates that the beta-oxidation pathway is not a viable route for the complete catabolism of 6-hydroxyhexanoate in these strains. nih.gov This metabolic bottleneck makes omega-oxidation the preferred and essential pathway for channeling 6-hydroxyhexanoate into central metabolism. nih.govasm.org
Several microbial genera have been identified as key players in the degradation of 6-hydroxyhexanoate and its precursors. Their catabolic versatility is central to the environmental breakdown of related natural and synthetic compounds.
| Microbial Genus/Species | Role in 6-Hydroxyhexanoate Catabolism | Research Findings |
| Pseudomonas spp. | Degrades 6-hydroxyhexanoate primarily through omega-oxidation to adipate. | Alkane-utilizing strains convert hexanoate (B1226103) and 1,6-hexanediol (B165255) to 6-hydroxyhexanoate, which is then oxidized to adipic acid. nih.govasm.org Beta-oxidation is physiologically insignificant as it produces the non-metabolizable 2-tetrahydrofuranacetic acid. nih.gov Pseudomonas aeruginosa grown on 1,6-hexanediol or 6-hydroxyhexanoate shows high induction for enzymes that oxidize 6-oxohexanoate and adipate. nih.gov |
| Acinetobacter sp. | Metabolizes cyclohexanol-derived 6-hydroxyhexanoate to adipate. | Acinetobacter sp. strain NCIB 9871, when grown on cyclohexanol (B46403), contains enzymes that catalyze the oxidation of both 6-hydroxyhexanoate and 6-oxohexanoate to adipate. asm.org This genus is known for its broad capabilities in degrading various hydrocarbons. nih.govresearchgate.netfrontiersin.org |
| Exophiala jeanselmei | Implicated in the degradation pathways of cyclic compounds leading to 6-hydroxyhexanoate. | As a fungus, it participates in the breakdown of complex organic molecules, including those that can be metabolized to form linear intermediates like 6-hydroxyhexanoate. |
| Rhodococcus sp. | Possesses diverse catabolic pathways for aromatic and aliphatic compounds, with the potential to degrade 6-hydroxyhexanoate. | Members of this genus are known for their ability to catabolize a wide array of compounds, including phenols and hydrocarbons, often through pathways that could intersect with 6-hydroxyhexanoate metabolism. frontiersin.orgmdpi.comnih.gov |
Enzymology of 6-Hydroxyhexanoate Metabolism
The enzyme 6-hydroxyhexanoate dehydrogenase (ChnD) plays a pivotal role in the omega-oxidation pathway of 6-hydroxyhexanoate. It catalyzes the NAD⁺-dependent oxidation of 6-hydroxyhexanoate to 6-oxohexanoate. monarchinitiative.orgethz.ch This reaction is a critical step that precedes the final oxidation to adipic acid.
Enzyme Profile: 6-Hydroxyhexanoate Dehydrogenase
| Property | Description |
|---|---|
| Systematic Name | 6-hydroxyhexanoate:NAD⁺ oxidoreductase |
| EC Number | 1.1.1.258 ethz.ch |
| Reaction Catalyzed | 6-hydroxyhexanoate + NAD⁺ ⇌ 6-oxohexanoate + NADH + H⁺ monarchinitiative.org |
| Metabolic Pathway | Omega-oxidation of 6-hydroxyhexanoate |
| Cofactor | NAD⁺ |
This enzyme is essential for channeling 6-hydroxyhexanoate into the productive omega-oxidation pathway that leads to the formation of adipate, a metabolite that can readily enter central metabolic pathways.
The formation of 6-hydroxyhexanoate in many microbial pathways originates from the degradation of cyclic compounds like cyclohexanone (B45756). A key enzyme in this initial step is Cyclohexanone Monooxygenase (CHMO). wikipedia.org CHMO is a Baeyer-Villiger monooxygenase (BVMO) that catalyzes the insertion of an oxygen atom into a cyclic ketone substrate. wikipedia.orgnih.gov
Specifically, CHMO converts cyclohexanone into ε-caprolactone. wikipedia.org This reaction utilizes NADPH and molecular oxygen. wikipedia.org The resulting ε-caprolactone is a lactone (a cyclic ester) which is then hydrolyzed by a lactonase (or esterase) to yield the linear, open-chain molecule 6-hydroxyhexanoate. This enzymatic sequence is a crucial gateway for routing cyclic alkanes and ketones into aliphatic acid degradation pathways.
Enzymatic Sequence in Precursor Metabolism
| Enzyme | EC Number | Substrate | Product | Function |
|---|---|---|---|---|
| Cyclohexanone Monooxygenase (CHMO) | 1.14.13.22 wikipedia.org | Cyclohexanone | ε-Caprolactone | Inserts an oxygen atom into the cyclohexanone ring, forming a lactone. wikipedia.org |
| Lactonase / Esterase | e.g., 3.1.1.25 | ε-Caprolactone | 6-Hydroxyhexanoate | Hydrolyzes the cyclic ester bond of ε-caprolactone to form the linear hydroxy acid. |
Role of Other Key Enzymes in Degradation Cascades (e.g., 6-oxohexanoate dehydrogenase)
In the metabolic breakdown of 6-hydroxyhexanoate, the enzymatic cascade involves several key players, with 6-oxohexanoate dehydrogenase being of particular importance. This enzyme catalyzes a critical oxidation step that funnels the carbon skeleton of 6-hydroxyhexanoate into central metabolism.
In various microorganisms, the degradation of 6-hydroxyhexanoate proceeds via its oxidation to 6-oxohexanoate (also known as adipic semialdehyde). Subsequently, 6-oxohexanoate dehydrogenase catalyzes the NADP+-linked oxidation of 6-oxohexanoate to adipate. nih.govresearchgate.net This reaction is a pivotal step in the pathway, as adipate can then be further metabolized through β-oxidation to yield acetyl-CoA and succinyl-CoA, which enter the citric acid cycle. nih.gov
The gene encoding 6-oxohexanoate dehydrogenase has been identified and characterized in Acinetobacter sp. strain NCIMB 9871, where it is designated as chnE. nih.govresearchgate.netnih.gov In this strain, the chnE gene is part of a gene cluster involved in the catabolism of cyclohexanol. nih.govresearchgate.net The degradation pathway begins with cyclohexanol, which is converted through a series of enzymatic reactions, including those catalyzed by cyclohexanol dehydrogenase, cyclohexanone monooxygenase (CHMO), and 6-hydroxyhexanoate dehydrogenase, ultimately leading to the formation of adipate. nih.gov
Studies with alkane-utilizing strains of Pseudomonas have also highlighted the role of this pathway. These bacteria can convert 6-hydroxyhexanoate and 6-oxohexanoate to adipic acid, indicating that ω-oxidation is the exclusive and physiologically significant route for degradation. nih.govasm.org The alternative β-oxidation pathway appears to be a metabolic dead-end, as it generates 2-tetrahydrofuranacetic acid, an intermediate that is not further metabolized. nih.govasm.org
| Characteristic | Description | Source Organism Example | Gene Designation | Reference |
|---|---|---|---|---|
| Function | Catalyzes the oxidation of 6-oxohexanoate to adipate. | Acinetobacter sp. NCIMB 9871 | chnE | nih.govresearchgate.net |
| Cofactor | NADP+ | Acinetobacter sp. NCIMB 9871 | chnE | nih.govnih.gov |
| Metabolic Pathway | Part of the cyclohexanol and 6-hydroxyhexanoate degradation pathway, leading to β-oxidation. | Pseudomonas spp. | Not specified | nih.govasm.org |
Biodegradation of 6-Hydroxyhexanoate-Derived Polymers and Oligomers
Polymers derived from 6-hydroxyhexanoate, notably polycaprolactone (B3415563) (PCL) and various polyhydroxyalkanoate (PHA) copolymers like poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) (P(3HB-co-6HH)), are recognized for their biodegradability in diverse environments. nih.govresearchgate.net This degradation is mediated by extracellular enzymes secreted by a wide range of microorganisms. nih.govsfu-kras.ru
The biodegradation process begins with the enzymatic hydrolysis of the polymer's ester bonds on the material's surface. nih.gov Microorganisms such as bacteria and fungi secrete extracellular depolymerases, lipases, or cutinases that break down the high-molecular-weight polymer into water-soluble monomers and oligomers, primarily 6-hydroxyhexanoic acid. nih.govresearchgate.net These smaller molecules can then be transported into the microbial cells and utilized as carbon and energy sources. nih.gov
The rate and extent of biodegradation are influenced by several factors, including the polymer's properties (e.g., crystallinity, molecular weight) and the environmental conditions (e.g., temperature, pH, microbial population). nih.govmdpi.com For instance, the amorphous regions of PHA polymers are degraded more rapidly than the crystalline regions. nih.gov
Numerous microbial enzymes have been identified as effective in degrading PCL and related polyesters. Lipases from Candida antarctica (CalB), Aspergillus niger, and Pseudomonas sp., as well as cutinases, have demonstrated the ability to efficiently depolymerize PCL into its monomer, 6-hydroxyhexanoic acid. researchgate.netmdpi.com Studies have shown that PCL can be completely degraded by various lipases and cutinases within hours to a few days. mdpi.com
Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) have also been shown to be biodegradable in marine environments, with specific bacterial strains like Glaciecola lipolytica and Aestuariibacter halophilus capable of forming biofilms on the polymer surface and degrading it. nih.govresearchgate.net The degradation of PHBH has been observed in both anaerobic sludge and aerobic seawater conditions, with significant conversion of polymer carbon to gaseous products like methane (B114726) and carbon dioxide. acs.org
The biodegradation of oligomers follows a similar principle. For example, in the degradation of nylon-6 oligomers, a structurally related process, specific hydrolases break down the oligomers into monomers like 6-aminohexanoate. researchgate.netnih.gov This monomer is then further catabolized, in a pathway that can converge with the degradation of 6-hydroxyhexanoate metabolites, leading to adipate which enters central metabolic pathways. researchgate.netresearchgate.net
| Polymer | Degrading Microorganism/Enzyme | Environment/Condition | Key Findings | Reference |
|---|---|---|---|---|
| Polycaprolactone (PCL) | Candida antarctica lipase (B570770) B (CalB) | Aqueous medium, 50°C | Complete depolymerization of 100 g/L PCL into 6-hydroxyhexanoic acid in less than 24 hours. | researchgate.net |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | Microbial consortia | Seawater | Excellent biodegradability observed via biological oxygen demand (BOD) method. Degradation rate is dependent on the PHBHHx ratio in blends. | mdpi.com |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) | Anaerobic sludge consortia | Anaerobic digester | 77.1% of carbon converted to gas over 85 days, with a high methane yield. | acs.org |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) | Aerobic seawater consortia | Seawater (lab scale) | Up to 83% carbon loss as gas in approximately 6 months. | acs.org |
| Poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) (P(3HB-co-6HH)) | PHA depolymerase from Ralstonia pickettii T1 | Aqueous solution, 37°C | Enzymatic degradation occurs on the film surface, leading to proportional weight loss. | nih.gov |
| PCL | Cutinase | Lab conditions | Rapid degradation of PCL films observed. | mdpi.com |
6 Hydroxyhexanoate As a Monomer and Precursor in Sustainable Polymer Science
Integration into Biodegradable Polymer Synthesis
6-Hydroxyhexanoate (B1236181) serves as a fundamental component in the synthesis of several key biodegradable polymers. Its structure, featuring both a hydroxyl and a carboxyl functional group, enables its participation in esterification reactions to form long polyester (B1180765) chains. This reactivity is harnessed in both biological and chemical polymerization processes to produce materials like Polycaprolactone (B3415563) (PCL) and various Polyhydroxyalkanoate (PHA) copolymers.
Polycaprolactone (PCL) is a well-established biodegradable and biocompatible polyester with significant applications in the biomedical field. nih.gov There are two primary synthetic routes to produce PCL, both of which fundamentally rely on 6-hydroxyhexanoic acid. nih.govresearchgate.net
The first method is the direct polycondensation of 6-hydroxyhexanoic acid. researchgate.netrsc.org This process involves heating the monomer, typically under vacuum, to facilitate the formation of ester bonds between the hydroxyl group of one molecule and the carboxylic acid group of another. rsc.org Water is produced as a byproduct and is continuously removed to drive the reaction toward the formation of high molecular weight polymer chains. rsc.orgyoutube.com While conceptually straightforward, this method can present challenges in achieving very high molecular weights. youtube.com
The second, and more common, method is the ring-opening polymerization (ROP) of ε-caprolactone, the cyclic ester (lactone) of 6-hydroxyhexanoic acid. nih.govresearchgate.netyoutube.com This is the preferred industrial route as it allows for better control over the polymer's molecular weight and results in a superior product. researchgate.net In this process, 6-hydroxyhexanoic acid is first converted to its intramolecular ester, ε-caprolactone. frontiersin.orgresearchgate.net The subsequent polymerization of this cyclic monomer is typically initiated by an alcohol and catalyzed by various systems, including metal-based catalysts like stannous(II) octoate or iron(III) chloride. nih.govnih.govresearchgate.net The reaction proceeds via a coordination-insertion mechanism, where the monomer coordinates to the catalyst before being inserted into the growing polymer chain. nih.govresearchgate.net
Table 1: Comparison of PCL Synthesis Methods
| Feature | Polycondensation | Ring-Opening Polymerization (ROP) |
|---|---|---|
| Starting Monomer | 6-Hydroxyhexanoic Acid rsc.org | ε-Caprolactone (derived from 6-hydroxyhexanoic acid) nih.gov |
| Reaction Type | Step-growth polymerization rsc.org | Chain-growth polymerization nih.gov |
| Byproduct | Water rsc.org | None |
| Catalysts | Often performed without catalyst or with acid catalysts rsc.org | Metal-alkoxides (e.g., Sn(Oct)₂), organic compounds, enzymes nih.govyoutube.com |
| Control over MW | More challenging youtube.com | Good control over molecular weight and architecture uliege.be |
| Prevalence | Less common youtube.com | Preferred industrial method nih.govresearchgate.net |
Polyhydroxyalkanoates (PHAs) are a diverse family of polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage materials. wikipedia.orgwestminster.ac.uk While the most common PHA is poly(3-hydroxybutyrate) (P3HB), it is often brittle and has a narrow processing window. mdpi.com To improve its material properties, 6-hydroxyhexanoate (6HHx) is incorporated as a comonomer, creating copolymers such as poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) [P(3HB-co-6HHx)]. acs.org
The inclusion of 6HHx units, which are medium-chain-length (mcl) monomers, into the short-chain-length (scl) P3HB backbone disrupts the polymer's crystallinity. mdpi.comresearchgate.netnih.gov This results in a material that is more flexible, less crystalline, and has a lower melting point and glass transition temperature, making it more ductile and easier to process. acs.org The mechanical and thermal properties of the copolymer can be precisely tailored by controlling the molar fraction of the 6HHx units. For instance, increasing the 6HHx content from 2 mol% to 14 mol% can increase the elongation at break from 5.7% to over 700%, transforming the material from a rigid plastic to a ductile one.
The biosynthesis of these copolymers is achieved by providing specific carbon sources to PHA-producing bacteria, such as Cupriavidus necator or Rhodospirillum rubrum. mdpi.comnih.gov Genetic engineering has also been employed to enhance the incorporation of 6HHx. For example, the chimeric PHA synthase PhaCAR was engineered through site-directed mutagenesis, which significantly increased the 6HHx fraction in the copolymer to as high as 22 mol% in recombinant Escherichia coli. acs.org
Table 2: Influence of 6-Hydroxyhexanoate (6HHx) Content on P(3HB-co-6HHx) Properties
| 6HHx Content (mol%) | Glass Transition Temp. (T₉) (°C) | Melting Temp. (Tₘ) (°C) | Crystallinity (%) | Elongation at Break (%) |
|---|---|---|---|---|
| 2.3 | 4.0 | 165 | 54 | 5.7 |
| 5.6 | - | - | - | - |
| 11.0 | - | 141 | - | - |
| 14.3 | -5.9 | 126 | 20 | 703 |
| 22.0 | Decreased | Decreased | Decreased | Increased |
Data compiled from multiple sources indicating general trends and specific values. mdpi.comacs.orgmdpi.com
To create polymers with specialized functions, derivatized versions of 6-hydroxyhexanoate are used as monomers. This approach introduces specific chemical moieties into the polymer side chains, thereby tailoring the material's properties for advanced applications.
One strategy involves the microbial synthesis of PHAs from functionalized fatty acids. For example, when microorganisms like Pseudomonas putida are fed with 6-(para-cyanophenoxy)hexanoic acid or 6-(para-nitrophenoxy)hexanoic acid, they incorporate these molecules into the PHA backbone. nih.govresearchgate.net This results in the formation of aromatic PHAs containing cyanophenoxy or nitrophenoxy groups as side chains. nih.govresearchgate.net These functional groups can impart unique characteristics to the polymer; for instance, the polymer containing the cyanophenoxy group was found to exhibit weak second harmonic generation (SHG) signals, a property relevant to nonlinear optics. nih.gov
A chemical approach involves the Passerini multicomponent polymerization of 6-oxohexanoic acid, a derivative of 6-hydroxyhexanoic acid. researchgate.net This method allows for the creation of a new family of functional PCL analogues. By reacting 6-oxohexanoic acid with various isocyanides, polymers with different pendant groups amide-linked to the main chain can be synthesized. researchgate.net This technique provides a versatile platform for producing polymers with adjustable properties and tunable degradation behavior. researchgate.net
Table 3: Examples of Derivatized 6-Hydroxyhexanoate in Polymer Synthesis
| Derivatized Monomer | Polymerization Method | Resulting Polymer | Key Feature/Property |
|---|---|---|---|
| 6-(para-cyanophenoxy)hexanoic Acid | Microbial Biosynthesis (P. putida) | PHA with cyanophenoxy side groups | Weak second harmonic generation (SHG) signals nih.gov |
| 6-(para-nitrophenoxy)hexanoic Acid | Microbial Biosynthesis | PHA with nitrophenoxy side groups | Introduction of nitro-functional groups nih.govresearchgate.net |
Green Chemistry Principles in 6-Hydroxyhexanoate-Based Polymerization
The production and polymerization of 6-hydroxyhexanoate are increasingly aligned with the principles of green chemistry, aiming to reduce environmental impact through sustainable practices. rsc.orgyoutube.com
A key principle is the use of renewable feedstocks . Instead of relying on petrochemicals, significant progress has been made in the bio-based production of 6-hydroxyhexanoic acid. Recombinant microorganisms, such as Pseudomonas taiwanensis, have been engineered to convert cyclohexane (B81311) directly to 6-hydroxyhexanoic acid in a single-step, whole-cell biocatalytic process. frontiersin.org This biological route avoids the energy-intensive and high-emission multi-step chemical syntheses traditionally used. frontiersin.org
The principle of catalysis is central to green polymerization. Enzymatic catalysis, using enzymes like lipases, offers a milder and more environmentally friendly alternative to metal-based catalysts for producing polyesters from 6-hydroxyhexanoic acid or its derivatives. rsc.orgnih.gov These enzymatic reactions can be conducted under less harsh conditions, reducing energy consumption and avoiding the use of potentially toxic metal catalysts that can be difficult to remove from the final product. researchgate.netmdpi.com
Furthermore, the adoption of safer solvents and reaction conditions is another green chemistry goal. Research has shown that the ring-opening polymerization of ε-caprolactone can be successfully carried out in supercritical carbon dioxide (scCO₂). uliege.be Supercritical CO₂ is a non-toxic, non-flammable, and environmentally benign solvent that allows for easier separation of the polymer from residual monomer and catalyst, minimizing waste. uliege.be
Functionalization and Derivatization for Advanced Polymeric Materials
Functionalization and derivatization are key strategies to transform 6-hydroxyhexanoate-based polymers into advanced materials with enhanced properties and capabilities for specialized applications, particularly in the biomedical field. mdpi.comkuraray.com These modifications can be performed either before (pre-synthesis) or after (post-synthesis) polymerization.
Pre-synthesis functionalization involves using derivatized 6-hydroxyhexanoate monomers during the polymerization process, as discussed previously (Section 4.1.3). This method allows for the precise placement of functional groups along the polymer backbone, creating materials with inherent functionalities. nih.govresearchgate.net
Post-synthesis modification involves chemically altering the pre-formed polymer. This is a versatile approach to introduce a wide array of functional groups onto the polymer structure. frontiersin.org For PHAs containing unsaturated side chains (derived from corresponding unsaturated fatty acids), various chemical reactions can be applied, including:
Epoxidation: Introduces reactive epoxy groups.
Halogenation (e.g., Chlorination): Adds halogen atoms that can serve as sites for further reactions. frontiersin.org
Hydroxylation: Adds hydroxyl groups, increasing hydrophilicity. frontiersin.org
Carboxylation: Introduces carboxylic acid groups, which can be used for conjugation. frontiersin.org
These modifications can dramatically alter the polymer's physical properties, such as its hydrophilicity, degradation rate, and mechanical strength, and allow for the covalent attachment of bioactive molecules like drugs or proteins, which is crucial for applications in drug delivery and tissue engineering. nih.govmdpi.com For instance, the surface functionalization of PHA nanoparticles is a critical step to improve their efficiency in targeted drug delivery systems. nih.gov
Table 4: Summary of Compound Names
| Compound Name |
|---|
| 1,6-hexanediol (B165255) |
| 6-aminohexanoic acid |
| 6-hydroxyhexanoic acid |
| 6-oxohexanoic acid |
| Adipic acid |
| Benzyl alcohol |
| Cyclohexane |
| Cyclohexanol (B46403) |
| Cyclohexanone (B45756) |
| Diethyl adipate (B1204190) |
| ε-caprolactone |
| Iron(III) chloride |
| Poly(3-hydroxybutyrate) (P3HB) |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-6HHx)] |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] |
| Poly(6-hydroxyhexanoate) |
| Polycaprolactone (PCL) |
| Polyhydroxyalkanoate (PHA) |
| Sodium 6-hydroxyhexanoate |
Analytical Research Methodologies for 6 Hydroxyhexanoate and Its Metabolites
Spectroscopic Analysis in Metabolic and Degradation Studies (e.g., Nuclear Magnetic Resonance Spectroscopy, Fourier-Transform Infrared Spectroscopy)
Spectroscopic techniques are powerful non-invasive tools for elucidating the molecular structure of 6-hydroxyhexanoate (B1236181) and tracking its transformation in metabolic and degradation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of molecules. In studies of 6-hydroxyhexanoate, ¹H NMR and ¹³C NMR are used to identify the compound and its metabolites in complex mixtures. For instance, the ¹H NMR spectrum of methyl 6-hydroxyhexanoate, a common derivative for analysis, shows characteristic signals corresponding to the different protons in the molecule. rsc.org Similarly, the ¹³C NMR spectrum provides a unique fingerprint based on the chemical environment of each carbon atom. rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 3.66 | s | - | -OCH₃ |
| 3.64 | t | 6.5 | -CH₂-OH |
| 2.32 | t | 7.5 | -CH₂-COOCH₃ |
| 1.74 | s | - | -OH |
| 1.65 | p | 7.5 | -CH₂- |
| 1.57 | p | 6.7 | -CH₂- |
| 1.39 | p | 7.7 | -CH₂- |
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 174.32 | C=O |
| 62.77 | -CH₂-OH |
| 51.63 | -OCH₃ |
| 34.12 | -CH₂- |
| 32.44 | -CH₂- |
| 25.42 | -CH₂- |
| 24.76 | -CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify functional groups within a molecule. In the context of 6-hydroxyhexanoate degradation, FTIR can monitor changes in the chemical structure over time. For example, the thermo-oxidative degradation of related polymers shows changes in the carbonyl region of the IR spectrum, indicating the formation of acidic and ester degradation products. osti.gov This technique is particularly useful for observing the appearance or disappearance of characteristic absorption bands, such as the broad O-H stretch of the hydroxyl group and the strong C=O stretch of the carboxylic acid or ester group. osti.govscirp.org FTIR can be used to track the conversion of the hydroxyl group of 6-hydroxyhexanoate to a carbonyl group during oxidation to 6-oxohexanoate (B1234620). nih.gov
Chromatographic Separation and Quantification Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
Chromatographic methods are essential for separating 6-hydroxyhexanoate from complex biological or chemical mixtures and for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of 6-hydroxyhexanoate, which is not sufficiently volatile, derivatization is typically required. marinelipids.ca The hydroxyl and carboxylic acid groups are often converted to more volatile esters or ethers. marinelipids.ca Following separation on the GC column, the mass spectrometer provides mass-to-charge ratio information, which aids in the identification of the compound and its metabolites. nih.govasm.org For instance, in a study of bacterial metabolism, GC-MS was used to identify 2-tetrahydrofuranacetic acid as a metabolite of 6-hydroxyhexanoate. nih.govasm.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds in a liquid mobile phase. Reverse-phase HPLC is commonly used for the analysis of organic acids like 6-hydroxyhexanoate. asm.org In one method, organic acids were detected by UV absorption at 215 nm. asm.org The retention time of a compound under specific column and mobile phase conditions is a characteristic feature used for its identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard. asm.orgmdpi.com
| Compound | Retention Time (min) |
|---|---|
| Hexanoate | 5.4 |
| 6-Hydroxyhexanoate | 6.1 |
| Adipate (B1204190) | 8.2 |
Bioreactor Monitoring and In Situ Product Analysis
Real-time monitoring of 6-hydroxyhexanoate production in bioreactors is critical for process optimization and control. nih.gov While direct in situ analysis of 6-hydroxyhexanoate is not widely reported, the principles of bioreactor monitoring using spectroscopic techniques can be applied.
In situ spectroscopic probes , such as those for near-infrared (NIR) or Raman spectroscopy, can be inserted directly into the bioreactor. nih.gov These probes can provide real-time information on the concentration of various components in the fermentation broth, including substrates, products, and biomass. nih.gov For example, NIR spectroscopy has been used to monitor the concentration of key analytes in microbial fermentations. The development of a calibration model correlating the spectral data to the concentration of 6-hydroxyhexanoate, as determined by an offline method like HPLC, would enable real-time, non-invasive monitoring of its production. This approach would significantly reduce the need for frequent sampling and offline analysis, leading to improved process efficiency and control.
Contemporary Research Challenges and Prospective Avenues for 6 Hydroxyhexanoate
Addressing Metabolic Bottlenecks in Bioproduction Pathways
Key challenges and research directions include:
Enzyme Efficiency and Specificity: The performance of enzymes within the engineered pathway is critical. For instance, in pathways converting cyclohexane (B81311), the activity of cyclohexanone (B45756) monooxygenase (CHMO) is often a rate-limiting step. Research is focused on protein engineering to enhance the catalytic efficiency and substrate specificity of such key enzymes.
Cofactor Imbalance: Many biosynthetic pathways for 6-HHA involve redox reactions that require cofactors like NADH and NADPH. suntory.co.jpmdpi.com An imbalance between the generation and consumption of these cofactors can stall the pathway. restorativemedicine.org For example, xylose metabolism in engineered yeast often suffers from a redox imbalance because the initial xylose reductase step prefers NADPH, while the subsequent xylitol (B92547) dehydrogenase step requires NAD+. suntory.co.jpusda.gov Strategies to address this include engineering enzymes to alter their cofactor preference or introducing alternative pathways for cofactor regeneration. suntory.co.jp
Feedstock Utilization: The ability to efficiently utilize abundant and inexpensive feedstocks, such as lignocellulosic sugars (e.g., xylose and glucose), is crucial for economic viability. nih.gov However, microorganisms often exhibit slower metabolism of xylose compared to glucose. usda.gov Genetic engineering efforts aim to improve xylose transport and metabolism in production strains like Saccharomyces cerevisiae and Escherichia coli. nih.govmdpi.com
Table 1: Strategies to Address Metabolic Bottlenecks in 6-Hydroxyhexanoate (B1236181) Bioproduction
| Bottleneck | Strategy | Example Organism/Enzyme | Research Finding |
| Enzyme Inefficiency | Protein Engineering | Cyclohexanone monooxygenase (CHMO) | Directed evolution to improve catalytic activity and stability. |
| Cofactor Imbalance | Cofactor Engineering | Saccharomyces cerevisiae | Modifying cofactor preferences of xylose reductase and xylitol dehydrogenase to balance NAD+/NADH and NADP+/NADPH pools. suntory.co.jp |
| Substrate Utilization | Metabolic Engineering | Saccharomyces cerevisiae | Overexpression of xylose transporters and key enzymes in the pentose (B10789219) phosphate (B84403) pathway to enhance xylose fermentation. nih.govmdpi.com |
| Competing Pathways | Gene Deletion/Downregulation | Escherichia coli | Knockout of genes involved in competing pathways to redirect carbon flux towards the 6-HHA synthesis pathway. nih.gov |
Enhancing Biocatalyst Durability and Productivity for Industrial Scalability
For the bioproduction of 6-hydroxyhexanoate to be commercially viable, the biocatalysts—whether they are purified enzymes or whole microbial cells—must be robust, efficient, and suitable for large-scale industrial processes. uk-cpi.comadebiotech.org Enhancing the durability and productivity of these biocatalysts is a significant area of ongoing research.
Key areas of focus include:
Improving Enzyme Stability: Biocatalysts can be sensitive to process conditions such as temperature, pH, and the presence of inhibitors. ftb.com.hr Techniques like enzyme immobilization, where enzymes are attached to a solid support, can enhance their stability and allow for easier separation and reuse. nih.gov Another approach is protein engineering to create more thermostable and solvent-tolerant enzyme variants.
Whole-Cell Biocatalyst Development: Using whole microbial cells as biocatalysts can be more cost-effective than using purified enzymes. nih.gov However, challenges include ensuring the efficient transport of substrates and products across the cell membrane and maintaining cell viability under process stress. nih.gov Strategies to overcome these issues include cell permeabilization and the development of robust microbial exoskeletons to protect cells. nih.gov
Process Intensification: To improve productivity, researchers are exploring various fermentation strategies. Fed-batch and continuous fermentation processes can achieve higher cell densities and product titers compared to simple batch processes. adebiotech.org These advanced fermentation modes help to mitigate issues like substrate inhibition and allow for sustained production over longer periods.
Scale-Up Challenges: Translating a successful lab-scale process to an industrial scale presents numerous challenges. uk-cpi.comadebiotech.org These include maintaining optimal oxygen transfer rates, ensuring efficient mixing, and managing heat removal in large bioreactors. adebiotech.org Overcoming these hurdles requires a multidisciplinary approach involving metabolic engineering, bioprocess engineering, and computational modeling. uk-cpi.com
Development of Novel Downstream Processing for Bioproduced 6-Hydroxyhexanoate
The recovery and purification of 6-hydroxyhexanoate from the fermentation broth, collectively known as downstream processing (DSP), can account for a significant portion of the total production cost. wikipedia.orgcelignis.com Developing efficient and cost-effective DSP methods is therefore critical for the economic feasibility of bio-based 6-HHA production.
Current research is exploring several innovative approaches:
Membrane-Based Separation: Technologies like nanofiltration and electrodialysis are being explored for their potential to separate 6-hydroxyhexanoate from other components in the fermentation broth, such as salts, unused sugars, and other metabolites. celignis.com These methods can be more energy-efficient than traditional separation techniques like distillation. celignis.com
Reactive Extraction: This technique involves using an extractant that chemically reacts with the 6-hydroxyhexanoate to form a complex that is more easily separated from the aqueous fermentation broth. The product can then be recovered from the extractant in a subsequent step. This method can offer high selectivity and efficiency.
Integrated Bioprocessing: The ultimate goal is to create a fully integrated process where fermentation and downstream processing are seamlessly combined. This could involve, for example, a continuous fermentation system coupled with an ISPR module, which directly feeds a final purification unit. Such integrated systems can lead to significant reductions in capital and operating costs.
Table 2: Comparison of Downstream Processing Techniques for 6-Hydroxyhexanoate
| Technique | Principle | Advantages | Challenges |
| In Situ Product Recovery (ISPR) | Continuous removal of product during fermentation. rsc.org | Alleviates product inhibition, increases productivity. ugent.beopenbiotechnologyjournal.com | Biocompatibility of extractants/adsorbents, process integration. |
| Liquid-Liquid Extraction | Separation based on differential solubility between two immiscible liquid phases. | High selectivity and capacity. | Emulsion formation, solvent toxicity, and loss. |
| Membrane Filtration | Separation based on size and charge using semi-permeable membranes. celignis.com | Low energy consumption, no phase change. celignis.com | Membrane fouling, limited selectivity. |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. nih.gov | High purity products. nih.gov | High cost of resins, scalability issues. nih.gov |
Exploration of New Biotechnological Applications beyond Polymer Synthesis
While the primary driver for 6-hydroxyhexanoate research is its role as a monomer for polymers, its chemical structure makes it a versatile platform chemical for the synthesis of a variety of other valuable compounds. researchgate.netrsc.org Exploring these alternative applications can diversify its market and enhance the economic viability of its bioproduction.
Prospective avenues for new biotechnological applications include:
Synthesis of Fine Chemicals: The hydroxyl and carboxyl functional groups of 6-HHA can be chemically or enzymatically modified to produce a range of specialty chemicals. For example, it can serve as a precursor for the synthesis of certain esters used as flavor and fragrance compounds, or as a building block for pharmaceuticals and agrochemicals.
Production of Polyhydroxyalkanoates (PHAs): 6-Hydroxyhexanoate can be incorporated as a monomer into bacterial polyesters known as polyhydroxyalkanoates (PHAs). nih.govfrontiersin.orgacs.org This can create novel bioplastics with tailored properties, such as improved flexibility and biodegradability. frontiersin.orgresearchgate.net Engineering PHA synthase enzymes to efficiently incorporate 6-HHA is an active area of research. acs.orgfrontiersin.org
Conversion to Other Platform Chemicals: 6-HHA can be biologically or chemically converted into other C6 platform chemicals. For example, it can be oxidized to form adipic acid, another important polymer precursor, or reduced to form 1,6-hexanediol (B165255), which has applications in the production of polyurethanes and polyesters. rsc.orgnih.gov This creates a flexible and integrated biorefinery concept where multiple products can be generated from a single bio-based intermediate.
Q & A
Q. What are the standard methods for synthesizing Sodium 6-hydroxyhexanoate in laboratory settings?
Sodium 6-hydroxyhexanoate can be synthesized via hydrolysis of ε-caprolactone followed by neutralization with sodium hydroxide. For example, ε-caprolactone is hydrolyzed under acidic or basic conditions to yield 6-hydroxyhexanoic acid, which is then neutralized with NaOH to form the sodium salt . Lipase-catalyzed esterification using enzymes like Candida antarctica lipase B (CAL-B) has also been employed for regioselective synthesis, enabling precise control over reaction conditions and minimizing byproducts .
Q. How can researchers characterize the purity and structural integrity of Sodium 6-hydroxyhexanoate?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., δ 3.58 ppm for hydroxyl-proximal protons) confirm structural features and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and identifying residual monomers or degradation products.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups (e.g., carboxylate and hydroxyl stretches at ~1600 cm and ~3400 cm, respectively) .
- Mass Spectrometry (MS) : Confirms molecular weight (132.16 g/mol for the acid form) and fragmentation patterns .
Q. What are the primary applications of Sodium 6-hydroxyhexanoate in polymer research?
Sodium 6-hydroxyhexanoate serves as a monomer for synthesizing biodegradable polyhydroxyalkanoates (PHAs) and polylactic-co-glycolic acid (PLGA) copolymers. These materials are engineered for controlled drug delivery systems and tissue scaffolding due to their tunable mechanical properties and biocompatibility. Metabolic engineering of Pseudomonas spp. and recombinant Escherichia coli strains is often used to incorporate the monomer into polymer backbones .
Advanced Research Questions
Q. What enzymatic pathways are involved in the microbial degradation of Sodium 6-hydroxyhexanoate, and how can these be studied?
In Pseudomonas aeruginosa, ω-oxidation pathways convert Sodium 6-hydroxyhexanoate to adipic acid via 6-oxohexanoate, catalyzed by 6-hydroxyhexanoate dehydrogenase (EC 1.1.1.258) . Researchers can track degradation using:
Q. How does the incorporation of Sodium 6-hydroxyhexanoate into biodegradable copolymers affect material properties?
Copolymerization with monomers like 3-hydroxybutyrate (3HB) enhances elasticity and reduces crystallinity. Methodological steps include:
- Substrate Feeding : Optimize carbon/nitrogen ratios in bacterial cultures to maximize monomer uptake .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) measures glass transition () and melting temperatures () to assess flexibility.
- Tensile Testing : Evaluate mechanical strength under varying monomer ratios .
Q. What challenges arise in reconciling contradictory data on the metabolic intermediates of Sodium 6-hydroxyhexanoate in bacterial studies?
Discrepancies in intermediate identification (e.g., 2-tetrahydrofuranacetic acid vs. adipate semialdehyde) may stem from:
- Strain-Specific Pathways : Pseudomonas spp. exhibit divergent β- and ω-oxidation activities .
- Analytical Limitations : GC-MS may fail to distinguish isomers without derivatization.
- Induction Conditions : Substrate pre-exposure (e.g., n-hexane) alters enzyme expression . Resolution Strategies :
- Multi-Omics Integration : Combine proteomics (enzyme expression) with metabolomics (intermediate profiling).
- Time-Course Experiments : Monitor intermediate accumulation kinetics .
Methodological Best Practices
- Experimental Reproducibility : Follow guidelines from , including detailed protocols for synthesis, characterization, and statistical validation.
- Ethical Data Reporting : Reference prior studies rigorously (e.g., EC enzyme classifications ) and avoid data duplication .
- Contradiction Analysis : Use pathway modeling tools (e.g., COPASI) to simulate competing degradation routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
